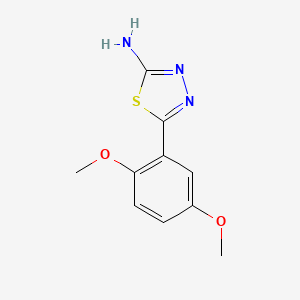

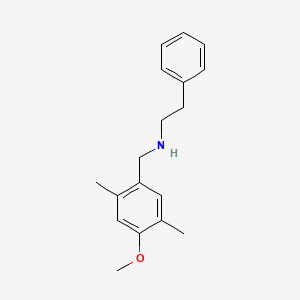

5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

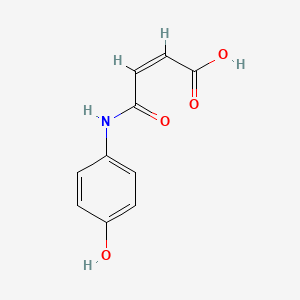

The compound "5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine" is a derivative of the thiadiazole class, which is known for its diverse biological activities. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The presence of the dimethoxyphenyl group suggests potential interactions with biological targets, such as enzymes or receptors.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves the cyclization of thiosemicarbazide with various aldehydes or ketones. For instance, the synthesis of "5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine" was achieved by reacting 2,4-dichloro-benzaldehyde with thiosemicarbazide, followed by the reaction with substituted salicylaldehyde to form Schiff bases . Although the exact synthesis of "5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine" is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a five-membered thiadiazole ring. The crystal structure of a related compound, "5-(2′-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole," shows that the molecule is planar with a dihedral angle between the rings of 8.9°, indicating that similar planarity might be expected for "5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine" .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including the formation of Schiff bases, as seen in the synthesis of "5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine" derivatives . Additionally, the reaction of thiadiazole 1,1-dioxide derivatives with nitrogenated nucleophiles has been studied, showing that aromatic amines can add to the CN double bond of thiadiazole dioxides . These reactions are indicative of the reactivity of the thiadiazole moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. For example, the ibuprofen-thiadiazole hybrid compound "5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-amine hydrochloride" was characterized using spectroscopic methods, revealing insights into its vibrational modes and molecular structure in the crystalline phase . Similar analytical techniques could be applied to "5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine" to determine its properties.

科学的研究の応用

Antiproliferative and Antimicrobial Properties

- Antiproliferative and Antimicrobial Applications : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, including compounds with structures related to 5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, exhibit significant biological activities. These compounds have shown strong antimicrobial activity against certain bacteria and cytotoxicity against cancer cell lines, demonstrating their potential in chemotherapy and antimicrobial therapies (Gür et al., 2020).

Structural Analysis and Synthesis

- Synthetic and Structural Insights : Studies on derivatives of 1,3,4-thiadiazole, including compounds similar to 5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, have provided insights into their crystal and molecular structure. These studies contribute to the understanding of the compound's geometrical and electronic properties, which are crucial for its applications in fields like materials science and medicinal chemistry (Kerru et al., 2019).

Antiviral and Insecticidal Activities

- Antiviral and Insecticidal Potential : Various derivatives of 1,3,4-thiadiazol-2-amine have shown promising antiviral and insecticidal activities. This includes potential anti-tobacco mosaic virus activity and effectiveness against pests like cotton leafworm, indicating the compound's versatility in agricultural and pharmaceutical applications (Chen et al., 2010); (Ismail et al., 2021).

Molecular Dynamics and Quantum Chemical Studies

- Molecular Dynamics and Quantum Chemical Applications : Quantum chemical and molecular dynamics studies on derivatives of 1,3,4-thiadiazole-2-amine have been conducted to predict their performance in applications such as corrosion inhibition. These studies help in understanding the interaction of such compounds with metals, which is valuable in material science and engineering (Kaya et al., 2016).

Biochemical Applications

- Biochemical Research : The biochemical properties of 1,3,4-thiadiazole-2-amine derivatives, including antioxidant and urease inhibition activities, highlight their potential in developing treatments for various conditions. This indicates the compound's relevance in biochemistry and pharmacology (Khan et al., 2010).

特性

IUPAC Name |

5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-14-6-3-4-8(15-2)7(5-6)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTWIGZBIMXQOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365916 |

Source

|

| Record name | 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |

CAS RN |

88742-90-9 |

Source

|

| Record name | 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1332720.png)

![Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate](/img/structure/B1332754.png)